3'-Azetidinomethyl-2-carboethoxybenzophenone
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Overview
Description
3’-Azetidinomethyl-2-carboethoxybenzophenone, also known as Ethyl 2-(3-(azetidin-1-ylmethyl)benzoyl)benzoate, is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . This compound is characterized by the presence of an azetidine ring, a benzophenone core, and an ethyl ester group, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
The synthesis of 3’-Azetidinomethyl-2-carboethoxybenzophenone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from benzophenone derivatives
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3’-Azetidinomethyl-2-carboethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The azetidine ring and benzophenone core can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various substituted benzophenones and azetidine derivatives.
Scientific Research Applications
3’-Azetidinomethyl-2-carboethoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2-carboethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone core allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
3’-Azetidinomethyl-2-carboethoxybenzophenone can be compared with other similar compounds, such as:
Ethyl 2-(3-(piperidin-1-ylmethyl)benzoyl)benzoate: This compound has a piperidine ring instead of an azetidine ring, leading to different chemical and biological properties.
Methyl 2-(3-(azetidin-1-ylmethyl)benzoyl)benzoate: This compound has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Benzoic acid, 2-[3-(1-azetidinylmethyl)benzoyl]-, ethyl ester: This compound is structurally similar but lacks the benzophenone core, resulting in different applications and properties.
Properties
IUPAC Name |
ethyl 2-[3-(azetidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-10-4-3-9-17(18)19(22)16-8-5-7-15(13-16)14-21-11-6-12-21/h3-5,7-10,13H,2,6,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYNSBGVWAJMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643245 |
Source
|
Record name | Ethyl 2-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-45-4 |
Source
|
Record name | Ethyl 2-[3-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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